molecular formula C16H11N3O2S B11601813 8-methyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione CAS No. 522652-40-0

8-methyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Cat. No.: B11601813
CAS No.: 522652-40-0
M. Wt: 309.3 g/mol
InChI Key: NNUDMBJPMQWRIZ-UHFFFAOYSA-N
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Description

8-methyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione: is a heterocyclic compound with an intriguing structure. Let’s break it down:

  • The benzothiazole core consists of a benzene ring fused with a thiazole ring.
  • The triazino moiety adds a triazine ring to the structure.
  • The 8-methyl and 3-phenyl substituents provide additional functional groups.

Preparation Methods

Synthetic Routes:: The compound can be synthesized by cyclization of N-{[6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2/4-substituted benzamides (3a-t) through refluxing in n-butanol. Specifically, 6-substituted benzothiazoles (1a–f) and substituted benzoyl isothiocyanates (2a–d) react in benzene for 5 hours .

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.

Chemical Reactions Analysis

Reactions:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. For example:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can convert the thione group to a sulfone.

    Reduction: Reducing agents like sodium borohydride can reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Major Products:: The major products formed during these reactions include derivatives with modified substituents or functional groups.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for designing novel heterocyclic molecules.

    Ligands: It can serve as a ligand in coordination chemistry due to its diverse functional groups.

Biology and Medicine:: Industry::

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related benzothiazole derivatives. Its uniqueness lies in the combination of triazino and benzothiazole moieties.

Properties

CAS No.

522652-40-0

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

8-methyl-3-phenyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

InChI

InChI=1S/C16H11N3O2S/c1-10-7-8-12-13(9-10)22-15-17-14(20)18(16(21)19(12)15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

NNUDMBJPMQWRIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC=CC=C4)S2

solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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